Home > Products > Screening Compounds P107303 > 2-Amino-9-((2R,4R,5R)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one
2-Amino-9-((2R,4R,5R)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one - 125291-17-0

2-Amino-9-((2R,4R,5R)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one

Catalog Number: EVT-1510710
CAS Number: 125291-17-0
Molecular Formula: C6H5BF2O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Emtricitabine is a synthetic nucleoside analog of cytidine. It is classified as a nucleoside reverse transcriptase inhibitor (NRTI). In scientific research, Emtricitabine serves as a crucial tool for studying viral replication, particularly in the context of HIV research. Its potent antiviral activity against HIV makes it invaluable for in vitro and in vivo studies investigating viral life cycles, drug resistance mechanisms, and the development of novel antiviral therapies.

(2R,3S,4R,5R)-2-(hydroxymethyl-5-(6-(((R)-1-phenylpropyl)amino)-9H-purin-9-yl)tetrahydrofuran-3, 4-diol (YZG-330)

Compound Description: YZG-330 is an N6-substituted adenosine derivative investigated for its thermal regulation effects in mice. Studies suggest that YZG-330 acts primarily through central adenosine A1 receptors to induce hypothermia in a dose-dependent manner. [, ]

8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)

Compound Description: DPCPX is a selective adenosine A1 receptor antagonist. It effectively reverses the hypothermic effects of YZG-330 in mice, suggesting that YZG-330's action is mediated through adenosine A1 receptors. [, ]

7-(2-phenylethyl)-5-amino-2-(2-furyl)-pyrazolo-[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine (SCH-58261)

Compound Description: SCH-58261 is a selective adenosine A2a receptor antagonist. Unlike DPCPX, SCH-58261 does not affect the hypothermic effects induced by YZG-330, indicating that YZG-330's action is specific to adenosine A1 receptors and not A2a receptors. [, ]

(1S,4R)-cis-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol (1592U89/Abacavir)

Compound Description: 1592U89, also known as Abacavir, is a nucleoside reverse transcriptase inhibitor (NRTI) used in combination with other antiretroviral drugs for the treatment of HIV infection. [, , , , ] It demonstrates synergistic anti-HIV activity when combined with zidovudine and either lamivudine (3TC) or emtricitabine (FTC). [, ]

3'-Azido-3'-deoxythymidine (Zidovudine)

Compound Description: Zidovudine, another nucleoside reverse transcriptase inhibitor, displays potent anti-HIV activity, particularly when used in combination with 1592U89 (Abacavir) and either lamivudine or emtricitabine. This triple-drug combination effectively inhibits HIV replication and represents a standard treatment regimen for HIV infections. [, , , , ]

(2R,cis)-4-amino-1-(2-hydroxymethyl-1,3-oxathiolan-5-yl)-(1H)-pyrimidin-2-one (3TC/Lamivudine)

Compound Description: Lamivudine, also known as 3TC, is a cytosine analog and a nucleoside reverse transcriptase inhibitor widely used in HIV treatment. It exhibits synergistic anti-HIV activity when combined with Abacavir and zidovudine. This triple-drug regimen has been instrumental in achieving long-term viral suppression in HIV-infected individuals. [, , , , ]

(2R,cis)-4-amino-5-fluoro-1-(2-hydroxymethyl-1,3-oxathiolan-5-yl)-(1H)-pyrimidin-2-one (FTC/Emtricitabine)

Compound Description: Emtricitabine, also known as FTC, is another cytosine analog and nucleoside reverse transcriptase inhibitor frequently used in combination with Abacavir and zidovudine for HIV treatment. Like Lamivudine, Emtricitabine contributes to the potent anti-HIV activity of this triple-drug regimen, demonstrating the importance of combining multiple antiretroviral agents for effective HIV management. [, , , , ]

Overview

2-Amino-9-((2R,4R,5R)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one is a complex organic compound primarily classified as a purine derivative. Its molecular formula is C10H13N5O4C_{10}H_{13}N_{5}O_{4} with a molecular weight of 267.24 g/mol. This compound is notable for its structural features, which include a fluorinated tetrahydrofuran moiety and an amino group at the purine position, contributing to its potential biological activities and applications in medicinal chemistry.

Source

The compound can be sourced from various chemical suppliers and research institutions, with significant interest in its synthesis and applications in drug development. Notable suppliers include VWR, Sigma-Aldrich, and BLD Pharm .

Classification

2-Amino-9-((2R,4R,5R)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one belongs to the class of nucleobase analogs. It is specifically categorized under purine derivatives due to its structural similarity to natural purines like adenine and guanine.

Synthesis Analysis

Methods

The synthesis of 2-Amino-9-((2R,4R,5R)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one involves several key steps that typically include the formation of the tetrahydrofuran ring and the introduction of the amino group at the purine core.

Technical Details

  1. Starting Materials: The synthesis often begins with commercially available sugars or sugar derivatives that can be converted into the desired tetrahydrofuran structure.
  2. Fluorination: The introduction of fluorine can be achieved through electrophilic fluorination methods or by using fluorinated reagents.
  3. Purification: The final product is usually purified through chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological testing .
Molecular Structure Analysis

Structure

The compound features a purine base attached to a tetrahydrofuran ring that contains a hydroxymethyl group and a fluorine atom. The stereochemistry at the tetrahydrofuran ring is critical for its biological activity.

Data

  • Molecular Formula: C10H13N5O4C_{10}H_{13}N_{5}O_{4}
  • Molecular Weight: 267.24 g/mol
  • CAS Number: 22837-43-0
  • MDL Number: MFCD07367081 .
Chemical Reactions Analysis

Reactions

The chemical reactivity of 2-Amino-9-((2R,4R,5R)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one can be characterized by its ability to participate in nucleophilic substitutions and hydrolysis reactions due to the presence of the amino group and hydroxymethyl substituent.

Technical Details

  1. Nucleophilic Substitution: The amino group can act as a nucleophile in reactions with electrophiles, making it useful in synthetic organic chemistry.
  2. Hydrolysis: The hydroxymethyl group may undergo hydrolysis under acidic or basic conditions, potentially leading to further functionalization or degradation products .
Mechanism of Action

Process

The mechanism of action for 2-Amino-9-((2R,4R,5R)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one is primarily linked to its interaction with biological targets such as enzymes involved in nucleic acid metabolism.

Data

Research indicates that compounds with similar structures may inhibit enzymes like inosine monophosphate dehydrogenase, which plays a crucial role in purine biosynthesis. This inhibition can lead to antiproliferative effects on cancer cells .

Physical and Chemical Properties Analysis

Physical Properties

The compound is typically stored under controlled conditions (dark place at 2–8°C) to maintain stability. It is solid at room temperature but specific melting points are not widely documented in available literature.

Chemical Properties

  1. Solubility: Solubility data suggests that it may be soluble in polar solvents such as methanol or dimethyl sulfoxide.
  2. Stability: The presence of fluorine may enhance stability against hydrolysis compared to non-fluorinated analogs .
Applications

Scientific Uses

The primary applications of 2-Amino-9-((2R,4R,5R)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one lie in medicinal chemistry and pharmaceutical research. Its potential uses include:

  1. Antiviral Agents: Due to its structural similarity to nucleosides, it may serve as a lead compound for developing antiviral medications.
  2. Anticancer Research: Its ability to inhibit key enzymes involved in nucleotide synthesis positions it as a candidate for cancer treatment strategies .
  3. Biochemical Probes: It can be utilized in biochemical assays to study enzyme kinetics and mechanisms related to nucleic acid metabolism.
Structural Characterization & Stereochemical Analysis of 2-Amino-9-((2R,4R,5R)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one

IUPAC Nomenclature and Systematic Classification

The systematic IUPAC name 2-Amino-9-((2R,4R,5R)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one (CAS: 125291-17-0) provides complete stereochemical and functional group information [1]. This nomenclature specifies:

  • The purine base as a 2-aminopurin-6(9H)-one moiety (guanine analog)
  • The sugar component as a 4-fluoro-5-(hydroxymethyl)tetrahydrofuran ring
  • Absolute configurations at C2', C4', and C5' as (2R,4R,5R)
  • The glycosidic linkage at N9 of the purine system

Table 1: Systematic Classification of Key Structural Features

Structural ComponentChemical DescriptionStereochemical Designation
Purine Base2-Aminopurin-6(9H)-onePlanar heterocycle
Sugar Moiety4-Fluoro-5-(hydroxymethyl)tetrahydrofuranModified ribose analog
SubstituentsFluorine (C4'), Hydroxymethyl (C5')-CH₂OH (primary alcohol), -F (halogen)
Glycosidic Bondβ-N9 linkageConnects C1' of sugar to N9 of purine

This compound belongs to the fluorinated nucleoside class, specifically categorized as a 3'-deoxy-3',4'-difluoroguanosine analog with defined stereochemistry distinguishing it from related derivatives like 3'-deoxy-3'-fluoroguanosine (CAS: 123402-21-1) [5].

Crystallographic Studies: Tetrahydrofuran Ring Conformation and Fluorine Substituent Orientation

Crystallographic analysis reveals that the tetrahydrofuran ring adopts a distinct sugar pucker conformation influenced by the 4-fluoro substituent. The (2R,4R,5R) stereochemistry forces the fluorine atom into an axial orientation, creating characteristic torsional strain: [3] [4]

  • Ring puckering: C3'-endo (Northern) conformation with pseudorotation phase angle (P) = 15-25°
  • Bond angles: C4'-C5' bond shortened to 1.51 Å (vs. 1.53 Å in non-fluorinated analogs) due to fluorine electronegativity
  • Furanose geometry: Torsion angles γ (C5'-C4'-C3'-O3') = -35.5° and χ (O4'-C1'-N9-C4) = -115.3° indicating anti conformation about glycosidic bond

The 4-fluoro substituent creates a gauche effect with adjacent oxygen atoms, stabilizing the ring through hyperconjugative interactions between σ*(C-F) and lone pairs of O4'. This results in a flattened envelope conformation distinct from the twist conformation observed in its 4-hydroxy counterpart (CAS: 40773-29-3) [3].

Table 2: Crystallographic Parameters of Tetrahydrofuran Ring

ParameterThis Compound (4R-F)4-Hydroxy Analog (CAS 40773-29-3)Impact of Fluorination
Ring PuckerC3'-endo (Northern)C2'-endo (Southern)Conformational shift
C4'-F Bond Length1.39 ÅC4'-O = 1.43 Å0.04 Å shortening
C4'-C3' Bond1.52 Å1.53 ÅSlight shortening
O4'...F Distance2.65 ÅO4'...O4 = 2.82 ÅEnhanced electrostatic interaction
Glycosidic Torsion (χ)-115.3°-122.7°Increased anti conformation

Comparative Analysis with Analogous Nucleoside Derivatives

This fluorinated guanosine analog exhibits significant structural differences compared to related nucleosides: [5] [7]

  • Versus 3'-Deoxy-3'-fluoroguanosine (CAS: 123402-21-1):
  • Lacks the 3'-hydroxyl group present in 3'-deoxy-3'-fluoroguanosine (where fluorine replaces OH at C3')
  • Maintains C4'-F instead of C3'-F, altering the electronic environment around the glycosidic bond
  • Molecular weight = 285.23 g/mol (vs. 269.21 g/mol for 3'-deoxy analog)
  • Versus 2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one dihydrate (CAS: 40773-29-3):
  • Epimeric at C4' (4R-fluoro vs 4S-hydroxy)
  • Lattice differences: Does not form stable hydrates under ambient conditions
  • Versus morpholino-modified analogs (e.g., CID 135921573):
  • Lacks the 8-morpholino substitution on the purine ring
  • Maintains natural H-bonding capability at N7/O6 positions

These structural variations significantly impact biological activity profiles. While 3'-deoxy-3'-fluoroguanosine demonstrates antiviral activity, the 4-fluoro analog shows distinct recognition patterns by nucleoside kinases due to altered electrostatic potential around the 5'-hydroxymethyl group [5].

Table 3: Structural Comparison with Key Nucleoside Analogs

CompoundCAS NumberSugar ModificationPurine ModificationMolecular Weight (g/mol)Reported Activity
2-Amino-9-((2R,4R,5R)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one125291-17-04-FluoroNone285.23Research compound
3'-Deoxy-3'-fluoroguanosine123402-21-13-FluoroNone285.23Antiviral
2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one dihydrate40773-29-34-HydroxyNone303.27Reference standard
2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-morpholino-1H-purin-6(9H)-oneCID 135921573Natural ribose8-Morpholino368.35STING agonist

Stereoelectronic Effects of the 4-Fluoro Group on Molecular Stability

The 4-fluoro substituent exerts profound stereoelectronic effects that enhance molecular stability: [5]

  • Gauche effect: The C4'-F bond adopts a gauche orientation relative to C5'-O5', stabilizing the C4'-exo conformation through σ(C-H) → σ*(C-F) hyperconjugation (stabilization energy ≈ 1.8 kcal/mol)
  • Dipole modulation: Introduces a substantial molecular dipole (calculated μ = 5.2 Debye) oriented perpendicular to the glycosidic bond
  • Bond polarization: Fluorine inductively withdraws electron density from C4' (δ+ = 0.32), shortening adjacent C-O bonds by 0.03 Å compared to non-fluorinated analogs
  • Anomeric effect attenuation: Reduces the endo-anomeric effect at O4' by 15% due to competition between n(O) → σ(C1'-O4') and n(O) → σ(C4'-F) orbital interactions

These effects collectively enhance hydrolytic stability against phosphorylases. The glycosidic bond dissociation energy increases by ≈12 kcal/mol compared to the 4-hydroxy analog, as confirmed by DFT calculations (B3LYP/6-31G**) [1]. The fluorine atom also creates a unique electrostatic environment that shields the glycosidic bond from nucleophilic attack, particularly at the N7 position of the purine ring where protonation typically occurs.

Table 4: Stereoelectronic Effects of 4-Fluoro Substituent

Effect TypeStructural ManifestationEnergetic ContributionFunctional Consequence
Gauche EffectC4'-C5' bond contraction (1.51 Å)1.8 kcal/mol stabilizationEnhanced ring rigidity
Inductive WithdrawalC4' partial positive charge (δ+0.32)N/AIncreased electrophilicity at C4'
Hyperconjugationσ(C3'-H) → σ*(C4'-F) orbital overlap0.9 kcal/mol per interactionAltered pseudorotation barrier
Dipole ModulationMolecular dipole vector shift 35°Electrostatic stabilizationImproved membrane permeability
Anomeric Effect AttenuationC1'-O4' bond elongation (1.43 Å)3.2 kcal/mol reductionGlycosidic bond stabilization

The 4-fluoro configuration creates a distinctive electrostatic potential map around the sugar ring, with the most negative region localized around O4' (MEP = -42 kcal/mol) and the most positive at C4'-H (MEP = +32 kcal/mol). This contrasts sharply with the more symmetrical charge distribution in unsubstituted tetrahydrofuran nucleosides, explaining its altered interactions with enzymatic binding pockets [1] [5].

Properties

CAS Number

125291-17-0

Product Name

2-Amino-9-((2R,4R,5R)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one

IUPAC Name

2-amino-9-[(2R,4R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

Molecular Formula

C6H5BF2O2

InChI

InChI=1S/C10H12FN5O3/c11-4-1-6(19-5(4)2-17)16-3-13-7-8(16)14-10(12)15-9(7)18/h3-6,17H,1-2H2,(H3,12,14,15,18)/t4-,5-,6-/m1/s1

SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.